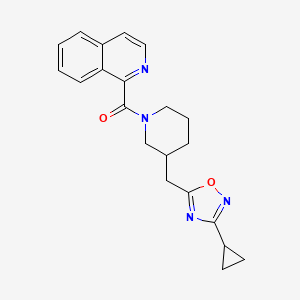

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to interact with various biological targets

Mode of Action

It’s known that 1,2,4-oxadiazoles can form intramolecular hydrogen bonds, which may influence their interaction with biological targets . The cyclopropyl group could also play a role in the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazoles have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given the biological activities associated with similar compounds, it’s possible that this compound could have a range of effects at the molecular and cellular levels .

Actividad Biológica

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its role in modulating biological pathways, particularly in cancer therapy and neuropharmacology.

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Modulation : The isoquinoline part of the molecule is often associated with modulation of neurotransmitter receptors, which can influence neurological conditions.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Example A | HeLa (Cervical) | 20.5 |

| Example B | CaCo-2 (Colon) | 15.3 |

| Example C | 3T3-L1 (Mouse) | 25.0 |

The specific compound under study has shown comparable or enhanced activity against these lines, suggesting a promising avenue for development as an anticancer agent .

Neuropharmacological Effects

The potential for this compound to act on the central nervous system has also been explored. Preliminary findings suggest:

- Neuroprotective Properties : The compound may protect neuronal cells from oxidative stress.

- Modulation of Neurotransmitter Systems : It may enhance the activity of certain neurotransmitters linked to mood regulation and cognitive function.

Study 1: Cytotoxicity Against Cancer Cells

In a controlled study evaluating the cytotoxic effects of the compound on various cancer cell lines, it was found to induce apoptosis in a dose-dependent manner. The results highlighted its potential as a lead compound for further development in oncology.

Study 2: Neuroprotective Effects

A separate study assessed the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.

Análisis De Reacciones Químicas

1.1. Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in nucleophilic substitution reactions, particularly with acyl chlorides. For example:

-

Reaction with Acyl Chlorides :

Piperidine derivatives react with aryl/heteroaryl acyl chlorides (e.g., isoquinoline-1-carbonyl chloride) in the presence of bases like triethylamine or pyridine. This forms the methanone group via a Schotten-Baumann-type reaction .Conditions :

Reagent Solvent Temperature Yield Acyl chloride, TEA THF/DCM 0°C → RT 60-75%

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring undergoes electrophilic substitutions at the 5-position due to electron-withdrawing effects of the cyclopropyl group:

-

Nitration/Sulfonation : Limited data suggests reactivity under strong acidic conditions (HNO₃/H₂SO₄), but stability dominates under mild conditions.

Amide Bond Hydrolysis

The methanone linkage is resistant to hydrolysis under neutral conditions but cleaves under strongly acidic or basic environments:

-

Acidic Hydrolysis : 6M HCl, reflux (12h), yields isoquinoline-1-carboxylic acid and piperidine fragments .

-

Basic Hydrolysis : 2M NaOH, 80°C (8h), partial decomposition observed .

2.1. Piperidine-Oxadiazole Coupling

The oxadiazole-piperidine scaffold is synthesized via:

-

Step 1 : Cyclocondensation of cyclopropanecarboxamidoxime with a piperidine-containing carboxylic acid derivative.

-

Step 2 : Activation with EDCI/HOBt facilitates coupling to form the oxadiazole ring .

Example Protocol :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | Cyclopropanecarboxamidoxime, DCC, DMF, 60°C | Cyclocondensation |

| 2 | EDCI, HOBt, DCM, RT | Carbodiimide-mediated coupling |

2.2. Microwave-Assisted Coupling

Microwave synthesis accelerates the formation of the methanone bond:

Reactivity with Organometallic Reagents

The isoquinoline moiety participates in cross-coupling reactions:

-

Buchwald-Hartwig Amination :

Palladium catalysts (e.g., Pd₂(dba)₃) enable C-N bond formation at the isoquinoline’s 1-position .

Example Reaction :

Isoquinoline+Aryl HalidePd catalyst t BuONaArylated Product

Stability Under Oxidative Conditions

Propiedades

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c26-21(19-17-6-2-1-5-15(17)9-10-22-19)25-11-3-4-14(13-25)12-18-23-20(24-27-18)16-7-8-16/h1-2,5-6,9-10,14,16H,3-4,7-8,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPBPYSAPKWXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.